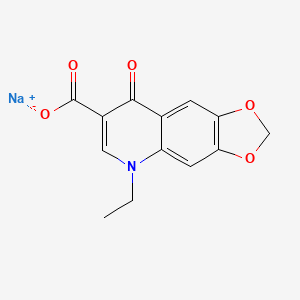
Sodium oxolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium oxolinate is a chemical compound known for its antifungal properties. It is produced by the bacterium Streptomyces and is used in various applications due to its unique chemical structure and properties .
Métodos De Preparación
Sodium oxolinate can be synthesized through the neutralization of oxolinic acid with sodium hydroxide. The reaction typically involves dissolving oxolinic acid in water and then adding sodium hydroxide to the solution. The resulting mixture is then evaporated to yield this compound . Industrial production methods often involve large-scale synthesis using similar neutralization reactions, followed by purification and crystallization processes to obtain the final product.
Análisis De Reacciones Químicas
Sodium oxolinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium oxolinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.
Biology: this compound is studied for its antifungal properties and its potential use in controlling fungal infections.
Medicine: It is explored for its potential therapeutic applications, particularly in treating fungal infections.
Industry: This compound is used in the production of antifungal agents and other chemical products
Mecanismo De Acción
The mechanism of action of sodium oxolinate involves its interaction with fungal cells. It inhibits the synthesis of essential components in the fungal cell wall, leading to cell death. The molecular targets of this compound include enzymes involved in cell wall synthesis, and it disrupts the normal functioning of these enzymes, thereby exerting its antifungal effects .
Comparación Con Compuestos Similares
Sodium oxolinate can be compared with other similar compounds such as sodium oxalate and sodium oxybate:
Sodium oxalate: Unlike this compound, sodium oxalate is primarily used as a reducing agent and in standardizing potassium permanganate solutions.
Sodium oxybate: This compound is used as a central nervous system depressant and has different applications compared to this compound.
This compound stands out due to its specific antifungal properties and its unique mechanism of action, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
59587-08-5 |
|---|---|
Fórmula molecular |
C13H11NNaO5 |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17); |
Clave InChI |
BDTREUXLJWDUAV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |
SMILES canónico |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O.[Na] |
Key on ui other cas no. |
59587-08-5 |
Sinónimos |
Acid, Oxolinic Gramurin Oxolinate, Sodium Oxolinic Acid Sodium Oxolinate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















